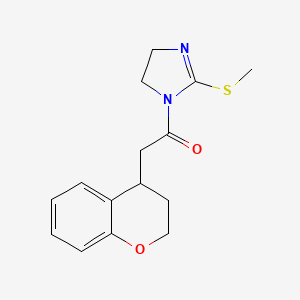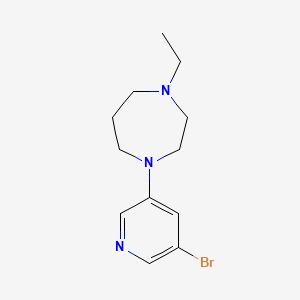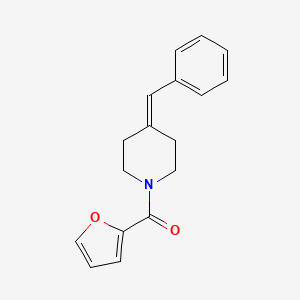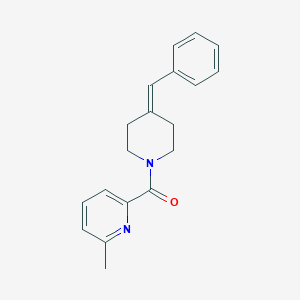
(4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone, also known as BTCP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a synthetic opioid that has been shown to possess unique properties that make it an attractive target for further investigation. In
作用机制
(4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone acts as an agonist at the mu-opioid receptor, which is one of the three main opioid receptors in the body. When (4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone binds to this receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the opioid receptor leads to a decrease in pain perception and an increase in feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
(4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and hypothermia. It has also been shown to have an effect on the immune system, with some studies suggesting that it may have immunosuppressive properties.
实验室实验的优点和局限性
One of the main advantages of using (4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone in lab experiments is its high potency and specificity for the mu-opioid receptor. This makes it a valuable tool for studying the mechanisms of action of opioids and their effects on the body. However, one of the limitations of using (4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone is its potential for abuse and addiction, which can make it difficult to control in certain experimental settings.
未来方向
There are a number of future directions for research on (4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone, including investigating its potential use in pain management and addiction treatment. Additionally, further studies are needed to better understand the mechanisms of action of opioids and their interactions with other compounds. Finally, there is a need for more research on the potential side effects and long-term effects of (4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone use, both in laboratory settings and in clinical settings.
合成方法
(4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone can be synthesized using a variety of methods, but one of the most common approaches is the reaction of 4-benzylidenepiperidine with 2-methylcyclopropylmethylamine. This reaction typically occurs in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere. The resulting product is then purified using chromatography techniques to obtain the desired compound.
科学研究应用
(4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone has been used in a variety of scientific research applications, including as a tool for studying opioid receptors and their interactions with other compounds. It has also been used to investigate the mechanisms of action of opioids and their effects on the central nervous system. Additionally, (4-Benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone has been studied for its potential use in pain management and addiction treatment.
属性
IUPAC Name |
(4-benzylidenepiperidin-1-yl)-(2-methylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13-11-16(13)17(19)18-9-7-15(8-10-18)12-14-5-3-2-4-6-14/h2-6,12-13,16H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXSPSALICWYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7584406.png)
![3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)
![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)

![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)

![(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)

![N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584482.png)
